molecular formula C11H13ClF3NO B8214749 1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride

1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride

Cat. No.: B8214749
M. Wt: 267.67 g/mol
InChI Key: FQZZAKGXDZFGSU-UHFFFAOYSA-N
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Description

1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride is a synthetic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical and biological properties. Benzopyran derivatives are known for their diverse pharmacological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a benzopyran precursor, followed by the introduction of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine
  • 1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol
  • 1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanoic acid

Uniqueness

The presence of the trifluoromethyl group in 1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride distinguishes it from other similar compounds. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

[8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8-7(6-15)4-5-16-10(8)9;/h1-3,7H,4-6,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZZAKGXDZFGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1CN)C=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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